PDHK1 Inhibitory Activity: Target Engagement Context Within Patent Family
This compound is identified as a PDHK1 inhibitor in the Merck patent family, a target relevant to cancer metabolism. While the exact IC50 for this specific compound is not disclosed in the accessed public data, closely related analogs within the same patent (US8871934, covering PDHK inhibitors) exhibit IC50 values ranging from 19 nM to 77 nM in kinase activity assays [1]. This range establishes the class-level potency benchmark against which this compound's activity should be experimentally compared. The identity of the target (PDHK1) differentiates it from other thiazole carboxamides targeting alternative kinases like Akt, STING, or HDAC8 [2].
| Evidence Dimension | PDHK1 inhibition (IC50) |
|---|---|
| Target Compound Data | Not publicly disclosed; identified as PDHK1 inhibitor in patent WO2012036974. |
| Comparator Or Baseline | Close structural analogs from patent US8871934 show IC50 = 19 nM (BDBM138012) to 77 nM (BDBM137964). |
| Quantified Difference | N/A; requires direct experimental comparison. |
| Conditions | Kinase activity assay: pH 8.0, 2°C or 30°C, indirect measurement of PDHK activity. |
Why This Matters
Knowing the target class allows researchers to select this compound for PDHK1-specific studies, avoiding off-target kinase inhibitors that would confound metabolic or oncology research.
- [1] BindingDB. Affinity Data for BDBM138012 (IC50: 19 nM) and BDBM137964 (IC50: 77 nM) from patent US8871934. Assays performed at pH 8.0. View Source
- [2] TTD; MedChemExpress. Comparative target annotations for thiazole carboxamides: HDAC8-IN-3 (HDAC8, IC50 9.3 µM), Akt inhibitors, STING inhibitors. View Source
